molecular formula C13H10N6O B12209691 N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide CAS No. 883295-57-6

N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B12209691
CAS No.: 883295-57-6
M. Wt: 266.26 g/mol
InChI Key: HGESXAJPKXGTPV-UHFFFAOYSA-N
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Description

N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a pyridine-3-carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide typically involves the introduction of the tetrazole ring onto a phenyl group, followed by the attachment of this intermediate to a pyridine-3-carboxamide moiety. One common method involves the cyclization of an azide with a nitrile to form the tetrazole ring. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition reduces the production of uric acid, which is beneficial in conditions like gout.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of the tetrazole ring and the pyridine-3-carboxamide moiety, which contributes to its distinct biological activity and potential therapeutic applications.

Properties

CAS No.

883295-57-6

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H10N6O/c20-13(10-3-2-6-14-8-10)16-11-4-1-5-12(7-11)19-9-15-17-18-19/h1-9H,(H,16,20)

InChI Key

HGESXAJPKXGTPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CN=CC=C3

solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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